
N-(2-Naphthyl)-3-oxobutanamide
Übersicht
Beschreibung
“N-(2-Naphthyl)-3-oxobutanamide” is a compound that likely contains a naphthyl group, a carbonyl group (indicating a ketone or an aldehyde), and an amide group . The naphthyl group is a two-ring aromatic system derived from naphthalene .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, compounds with similar structures can be synthesized through various methods. For instance, 2-naphthol, an important starting material, can be used in various organic transformations due to its multiple reactive sites . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of the naphthyl, carbonyl, and amide groups. The naphthyl group is a planar, aromatic system, which can contribute to the stability of the molecule .Chemical Reactions Analysis
The reactivity of “this compound” would depend on the specific functional groups present in the molecule. For instance, the carbonyl group is often involved in nucleophilic addition reactions, while the amide group can participate in various reactions such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its functional groups. For instance, the presence of a naphthyl group could potentially increase the compound’s hydrophobicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Unusual Compounds : The synthesis of unusual naphtho[2,1-b]furans and novel 1H-benz[e]indolinones via selective intramolecular cyclization of 2-(2-methoxy-1-naphthyl)-3-oxobutanamides has been achieved. These reactions provide moderate to excellent yields and offer insights into the reaction pathway of selective intramolecular cyclization (Cong & Nishino, 2009).
Heterocyclic Synthesis : N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide to yield various pyridine-2(1H)-thiones. This process is used for the facile synthesis of nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing a naphthyl moiety, showcasing its utility in heterocyclic synthesis (Hussein et al., 2009).
Oxidative Cyclization : Manganese(III)-mediated direct introduction of 3-oxobutanamides into methoxynaphthalenes has been studied, leading to the synthesis of 3-oxobutanamide-substituted methoxynaphthalenes along with small amounts of naphtho[2,1-b]furans and benzo[e]indolinones. This research outlines the optimized reaction conditions and discusses the mechanism for the formation of these products (Cong & Nishino, 2008).
Oxidative Cyclization for Oxindoles Synthesis : The Mn(III)-based oxidative cyclization of N-aryl-3-oxobutanamides facilitates the synthesis of substituted oxindoles, which are further transformed into 1H-indoles. This process highlights the synthesis and transformation of important heterocycles with potential pharmacological activities (Kikue, Takahashi, & Nishino, 2015).
Catalytic and Synthetic Applications
Rhodium-Catalyzed Conjugate Addition : A study on rhodium-catalyzed conjugate addition reactions of 4-oxobutenamides with arylboronic acids achieved high regio- and enantioselectivity. This research provides a basis for developing novel synthetic routes with the potential for creating diverse chemical structures (Zigterman et al., 2007).
Rh(III)-Catalyzed Oxidative Olefination : The Rh(III)-catalyzed oxidative olefination of N-(1-naphthyl)sulfonamides showcases a novel method for the synthesis of azacycles and olefination products. This process highlights the versatility of naphthyl compounds in synthesizing complex molecular structures (Li et al., 2011).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Naphthyl-based compounds are known to interact with various proteins and enzymes, influencing their function . The specific targets of N-(2-Naphthyl)-3-oxobutanamide would depend on its chemical structure and the biological context in which it is introduced.
Mode of Action
Naphthyl-based compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function . The specific interactions of this compound with its targets would be determined by its chemical structure and the nature of its targets.
Biochemical Pathways
Naphthyl-based compounds are known to influence various biochemical pathways, depending on their specific targets . The effects of this compound on biochemical pathways would be determined by its specific targets and their roles in these pathways.
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy
Result of Action
The effects of a compound at the molecular and cellular level are determined by its interactions with its targets and the resulting changes in biochemical pathways
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules These factors can affect the compound’s interactions with its targets, its pharmacokinetic properties, and its overall therapeutic efficacy
Biochemische Analyse
Biochemical Properties
N-(2-Naphthyl)-3-oxobutanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with α-glucosidase, an enzyme involved in carbohydrate metabolism . The interaction between this compound and α-glucosidase results in the hydrolysis of the compound, releasing 2-naphthol, which can be detected via fluorescence analysis . This interaction highlights the compound’s potential as a substrate in enzymatic reactions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with α-glucosidase results in enzyme inhibition, which can alter carbohydrate metabolism . Additionally, this compound can bind to other proteins, affecting their function and stability.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can affect the levels of metabolites in carbohydrate metabolism by inhibiting α-glucosidase . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function.
Eigenschaften
IUPAC Name |
N-naphthalen-2-yl-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10(16)8-14(17)15-13-7-6-11-4-2-3-5-12(11)9-13/h2-7,9H,8H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZXYYGWOBQVKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304483 | |
| Record name | N-(2-Naphthyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42414-19-7 | |
| Record name | MLS000756355 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Naphthyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




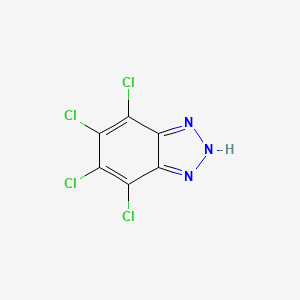
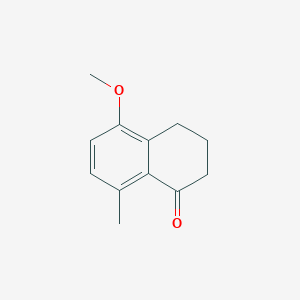
![Diethyl 2-[(2,5-dichloroanilino)methylene]malonate](/img/structure/B1346433.png)
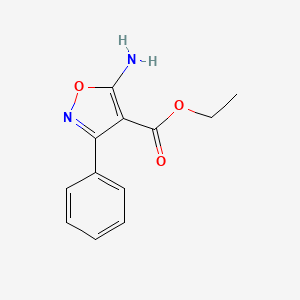
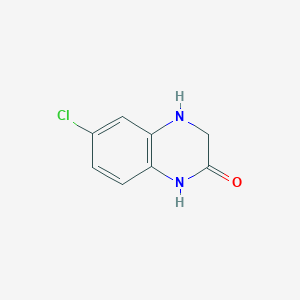

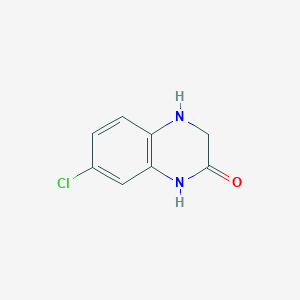
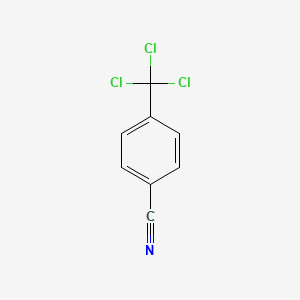
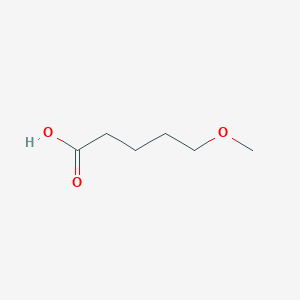
![1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one](/img/structure/B1346444.png)


